5,8-Di-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene
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Overview
Description
4-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)MORPHOLINE is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines morpholine and triazino-thieno-isoquinoline moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)MORPHOLINE typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of a morpholine derivative with a triazino-thieno-isoquinoline precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)MORPHOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 4-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Morpholino derivatives: Compounds containing the morpholine moiety, which may have similar chemical properties and biological activities.
Triazino-thieno-isoquinoline derivatives: Compounds with a similar core structure, which may exhibit comparable reactivity and applications.
Uniqueness
4-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)MORPHOLINE is unique due to its combination of morpholine and triazino-thieno-isoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H24N6O2S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-(8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)morpholine |
InChI |
InChI=1S/C20H24N6O2S/c1-2-4-14-13(3-1)15-16-17(19(23-24-22-16)26-7-11-28-12-8-26)29-20(15)21-18(14)25-5-9-27-10-6-25/h1-12H2 |
InChI Key |
IFWDNYRUHNWVFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C2N4CCOCC4)SC5=C3N=NN=C5N6CCOCC6 |
Origin of Product |
United States |
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